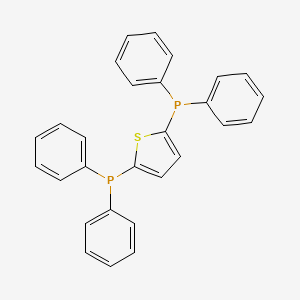
2-Ethylhexyl 9-(oxiran-2-YL)nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 9-(oxiran-2-yl)nonanoate is a chemical compound known for its unique structure and properties. It is an ester formed from 2-ethylhexanol and 9-(oxiran-2-yl)nonanoic acid. This compound is often used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylhexyl 9-(oxiran-2-yl)nonanoate typically involves the epoxidation of 2-ethylhexyl nonanoate. The process begins with the esterification of 2-ethylhexanol with nonanoic acid to form 2-ethylhexyl nonanoate. This intermediate is then subjected to epoxidation using meta-chloroperbenzoic acid as the oxidizing agent. The reaction is carried out in a solvent such as dichloromethane at low temperatures to maintain the stability of the epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexyl 9-(oxiran-2-yl)nonanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Meta-chloroperbenzoic acid is commonly used for epoxidation.
Reduction: Lithium aluminum hydride is used for reducing the ester group.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the ester group.
Substituted Products: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 9-(oxiran-2-yl)nonanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential use in bio-lubricants and as a component in biodegradable materials.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-ethylhexyl 9-(oxiran-2-yl)nonanoate involves its reactivity due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with various nucleophiles. This reactivity makes it useful in various chemical transformations and applications. The ester group also contributes to its reactivity and stability, making it a versatile compound in different fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl nonanoate: Similar structure but lacks the epoxide ring.
Ethyl 9-(2-oxiranyl)nonanoate: Similar structure with an ethyl group instead of a 2-ethylhexyl group.
Uniqueness
2-Ethylhexyl 9-(oxiran-2-yl)nonanoate is unique due to the presence of both the ester group and the epoxide ring. This combination provides a balance of stability and reactivity, making it suitable for various applications. The epoxide ring adds a level of reactivity that is not present in similar compounds, allowing for a wider range of chemical transformations.
Eigenschaften
CAS-Nummer |
110007-33-5 |
|---|---|
Molekularformel |
C19H36O3 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
2-ethylhexyl 9-(oxiran-2-yl)nonanoate |
InChI |
InChI=1S/C19H36O3/c1-3-5-12-17(4-2)15-22-19(20)14-11-9-7-6-8-10-13-18-16-21-18/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
RPTHQBBUNOLNAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)CCCCCCCCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)

![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)




![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)
![2-chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14311943.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline](/img/structure/B14311951.png)

![1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14311960.png)

